Fmoc-l-cys(palm)-oh

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

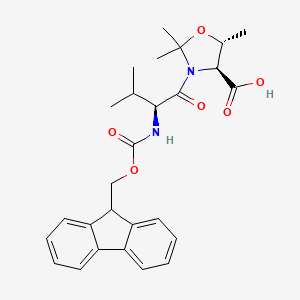

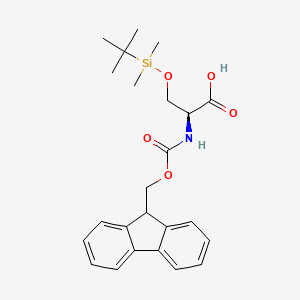

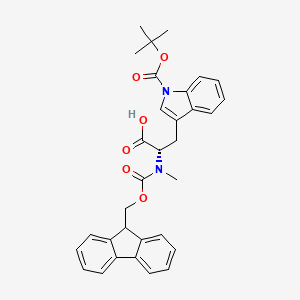

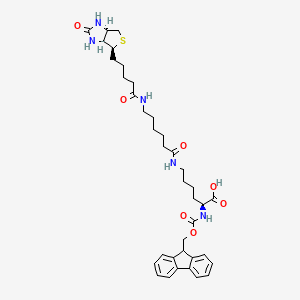

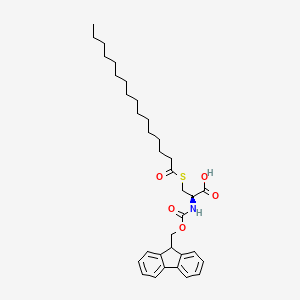

Fmoc-l-cys(palm)-oh is a compound that belongs to the family of Fmoc-protected amino acids. It has a unique structure that makes it useful in various scientific research applications.

Wissenschaftliche Forschungsanwendungen

Gelation Capability

Fmoc-L-Cys(Palm)-OH has been used in the synthesis of symmetrical peptidomimetics based on cysteine-modified cyclo (L-Lys-L-Lys)s. These peptidomimetics have shown gelation capability in organic solvents, which is dominated by fluorenylmethyloxycarbonyl (Fmoc) and triphenylmethyl (Trt) protecting groups . This property can be utilized in various applications such as drug delivery and tissue engineering .

Solid-Phase Peptide Synthesis

Fmoc-L-Cys(Palm)-OH can be used in Fmoc/tBu solid-phase peptide synthesis, a method of choice for the synthesis of peptides in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

Crypto-Thioesters Synthesis

Fmoc-L-Cys(Palm)-OH can be used in the synthesis of crypto-thioesters, which are able to operate under Native Chemical Ligation (NCL) conditions . This enables one-pot reactions (thioester formation and NCL), which can be beneficial in the synthesis of complex molecules .

Drug Development

Due to its role in peptide synthesis, Fmoc-L-Cys(Palm)-OH can be used in the development of potential drugs. Peptides are gaining considerable attention as potential drugs, and Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules .

Environmental Impact Reduction

The use of Fmoc-L-Cys(Palm)-OH in solid-phase peptide synthesis can contribute to reducing the environmental impact of peptide synthesis. This is because the synthetic strategy allows the use of an excess of reagents to achieve quantitative yields, eliminating the need for intermediate isolation and extensive washing with solvents .

Human Health Impact Reduction

Similarly, the use of Fmoc-L-Cys(Palm)-OH in solid-phase peptide synthesis can also contribute to reducing the impact on human health. This is because the synthetic strategy eliminates the need for hazardous solvents, which are currently being used for the chemical reactions and also for the washings .

Wirkmechanismus

Target of Action

Fmoc-L-Cys(Palm)-OH is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides and proteins. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

Fmoc-L-Cys(Palm)-OH operates through a mechanism known as Fmoc-based solid phase peptide synthesis . This process involves the use of a solid polymeric protecting group, allowing the use of an excess of reagents to achieve quantitative yields . The compound interacts with its targets (amino acids) to form peptide bonds, resulting in the synthesis of peptide sequences .

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-L-Cys(Palm)-OH is the synthesis of proteins. The compound facilitates the formation of peptide bonds, which are essential for creating the primary structure of proteins . The downstream effects include the synthesis of complex disulfide-rich peptides and proteins .

Pharmacokinetics

The pharmacokinetics of Fmoc-L-Cys(Palm)-OH are largely dependent on the specific conditions of the peptide synthesis process . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties can vary based on factors such as the pH, temperature, and the presence of other compounds in the reaction .

Result of Action

The result of Fmoc-L-Cys(Palm)-OH’s action is the successful synthesis of peptide sequences . These sequences can then be used in the production of proteins, facilitating various biological processes. The compound’s action also enables the synthesis of complex disulfide-rich peptides, which have significant applications in biological research and drug development .

Action Environment

The action, efficacy, and stability of Fmoc-L-Cys(Palm)-OH are influenced by several environmental factors. These include the pH of the reaction environment, the temperature, and the presence of other compounds . For instance, the compound is optimal at neutral pH for native chemical ligation (NCL) conditions .

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hexadecanoylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)41-25-31(33(37)38)35-34(39)40-24-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h15-22,30-31H,2-14,23-25H2,1H3,(H,35,39)(H,37,38)/t31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIVQOYPTIAPEAG-HKBQPEDESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H47NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-l-cys(palm)-oh | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.